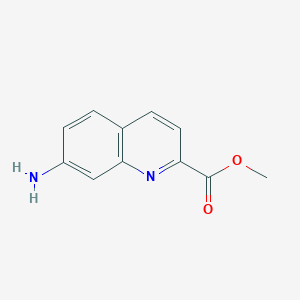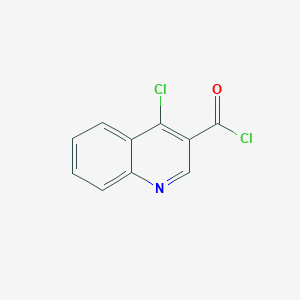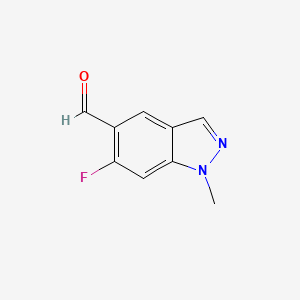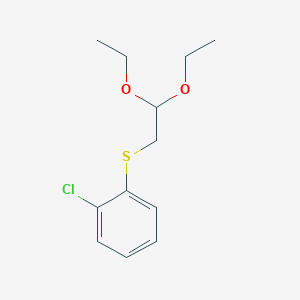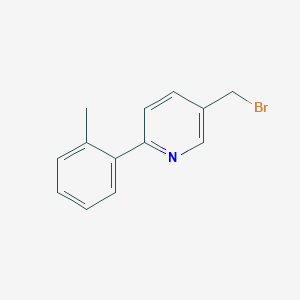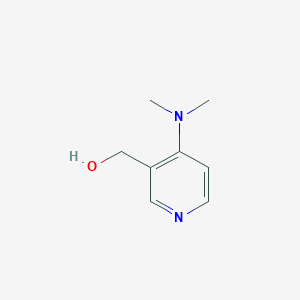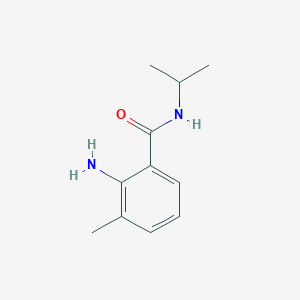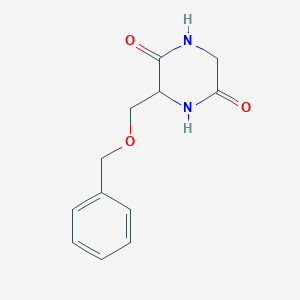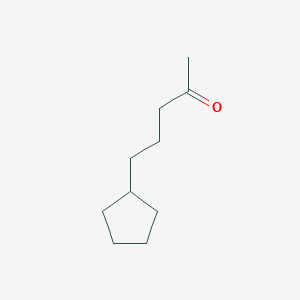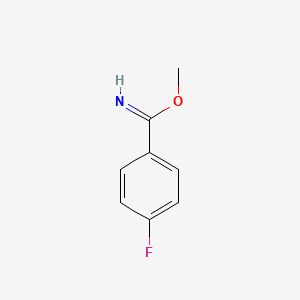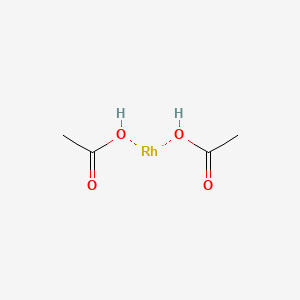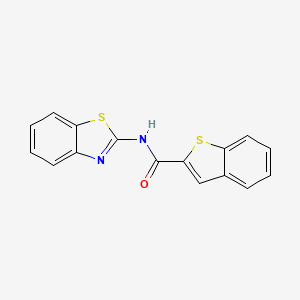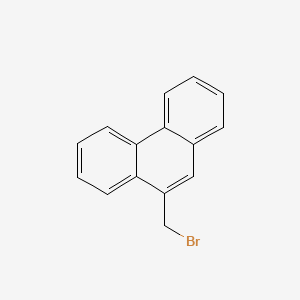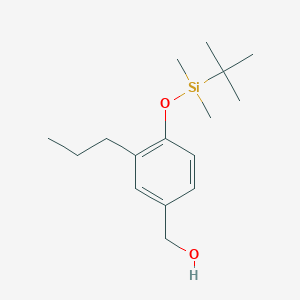
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea is a synthetic organic compound that features a urea linkage between a cyanophenyl group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 3-(aminomethyl)pyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the cyanophenyl or pyridinyl groups.
Reduction: Reduced forms of the nitrile group to amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity through binding interactions. The molecular pathways involved would vary based on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyanophenyl)-3-[(pyridin-2-yl)methyl]urea
- 1-(4-Cyanophenyl)-3-[(pyridin-4-yl)methyl]urea
- 1-(4-Cyanophenyl)-3-[(pyridin-3-yl)ethyl]urea
Uniqueness
1-(3-Pyridylmethyl)-3-(4-cyanophenyl)urea is unique due to the specific positioning of the cyanophenyl and pyridinylmethyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitrile group adds to its versatility in chemical reactions and potential interactions with biological targets.
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(4-cyanophenyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C14H12N4O/c15-8-11-3-5-13(6-4-11)18-14(19)17-10-12-2-1-7-16-9-12/h1-7,9H,10H2,(H2,17,18,19) |
InChI Key |
ODYZVRBQRXJWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


